3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide
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Overview
Description
3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide is an organic compound that features a thietane ring with a sulfone group and a propargylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propargylamine derivative with a thietane precursor in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the propargylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide involves its interaction with specific molecular targets. The propargylamine moiety can interact with enzymes, potentially inhibiting their activity. The thietane ring and sulfone group may also play roles in the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thietane derivatives: Compounds with similar thietane rings but different substituents.
Propargylamine derivatives: Compounds with similar propargylamine moieties but different ring structures.
Uniqueness
3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide is unique due to the combination of its thietane ring, sulfone group, and propargylamine moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-N-methylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-3-5-10(2)6-4-9-7-13(11,12)8-9/h1,9H,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZUBPETYTUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CS(=O)(=O)C1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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